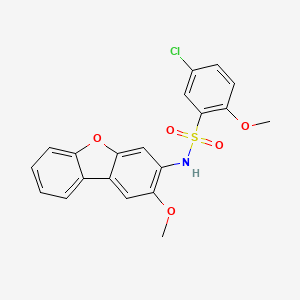![molecular formula C12H14BrN B2974463 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823332-30-4](/img/structure/B2974463.png)
7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of spirocyclic isoquinoline derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in the regulation of cell growth and development. It has been reported that 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' have been studied in various in vitro and in vivo models. It has been reported that this compound exhibits potent antitumor activity in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which limits our ability to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]'. One of the major directions is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Finally, the development of novel drug delivery systems may help to overcome the poor solubility of this compound and improve its therapeutic potential.
Synthesis Methods
The synthesis of 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with cyclobutanone in the presence of a Lewis acid catalyst such as zinc chloride. This reaction leads to the formation of the spirocyclic isoquinoline derivative in good yield.
Scientific Research Applications
The spirocyclic isoquinoline derivatives have been extensively studied for their potential therapeutic properties. Several studies have reported that these compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory activities. 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]' has also been studied for its potential therapeutic properties. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
7-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-7-14-12(5-1-6-12)11(9)8-10/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAFQFOHQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

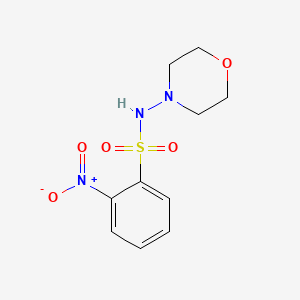
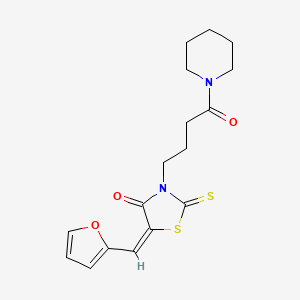
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
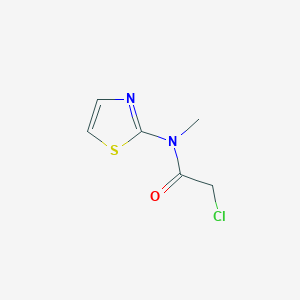
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)
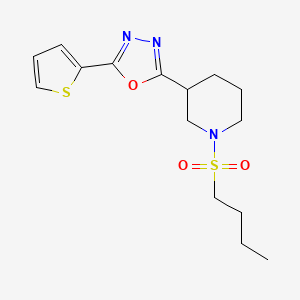
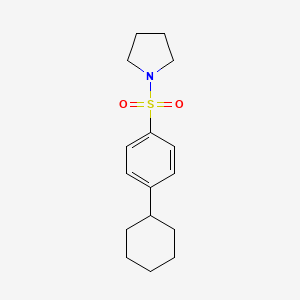
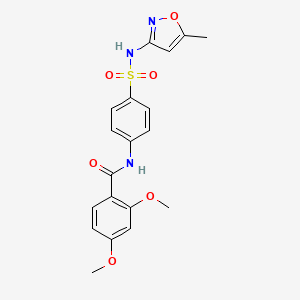
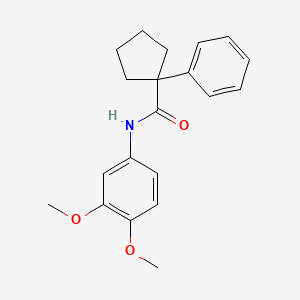


![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
